Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a hydroxyphenyl group, and a dioxoisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as oxidative stress response and inflammatory pathways.
Comparison with Similar Compounds
Phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other similar compounds, such as:
Phenylacetaldehyde: An aldehyde with a phenyl group, used in the synthesis of fragrances and polymers.
Hydroxybenzoic Acids: Compounds like 3-hydroxybenzoic acid and salicylic acid, known for their antioxidant properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of phenyl, hydroxyphenyl, and dioxoisoindole groups makes it a versatile compound with diverse applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and versatile reactivity make it valuable for research and industrial applications
Properties
Molecular Formula |
C21H13NO5 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
phenyl 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H13NO5/c23-15-6-4-5-14(12-15)22-19(24)17-10-9-13(11-18(17)20(22)25)21(26)27-16-7-2-1-3-8-16/h1-12,23H |
InChI Key |
UIKOILSTPVSTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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